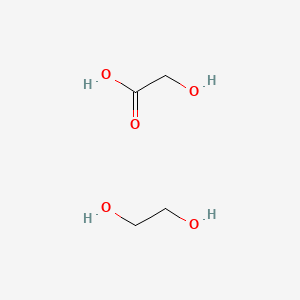

Ethane-1,2-diol;2-hydroxyacetic acid

Description

Propriétés

IUPAC Name |

ethane-1,2-diol;2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3.C2H6O2/c3-1-2(4)5;3-1-2-4/h3H,1H2,(H,4,5);3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUIEBOFAKRNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)O.C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39927-08-7 | |

| Record name | Polyethylene glycol, bis(carboxymethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethane-1,2-diol and 2-hydroxyacetic acid reaction mechanism

An In-Depth Technical Guide to the Reaction Mechanism of Ethane-1,2-diol and 2-hydroxyacetic acid

Executive Summary

The reaction between ethane-1,2-diol (ethylene glycol) and 2-hydroxyacetic acid (glycolic acid) is a cornerstone of biodegradable polymer synthesis, leading to the formation of poly(ethylene glycol-co-glycolic acid) (P(EG-co-GA)). This copolymer is of paramount importance in the biomedical and pharmaceutical fields, prized for its biocompatibility, biodegradability, and tunable properties for applications like drug delivery and tissue engineering.[1][2][3] This guide provides a comprehensive examination of the underlying reaction mechanism—a step-growth polycondensation based on Fischer esterification. We will dissect the causality behind experimental choices, from catalyst selection to reaction conditions, and provide self-validating protocols for synthesis and characterization, ensuring a fusion of theoretical understanding and practical, field-proven insights.

Introduction: The Significance of P(EG-co-GA) Copolymers

Ethane-1,2-diol is a simple diol, while 2-hydroxyacetic acid possesses both a hydroxyl and a carboxylic acid functional group. This unique combination of monomers allows for the formation of aliphatic polyesters through polycondensation. The resulting copolymer, P(EG-co-GA), merges the hydrophilicity and biocompatibility of polyethylene glycol (PEG) segments with the hydrolytic degradability conferred by the ester linkages of polyglycolic acid (PGA).[1][4] This synergy creates materials whose degradation rates, mechanical properties, and drug-release kinetics can be precisely controlled, making them ideal for advanced biomedical applications.[2][4]

Foundational Principles: Thermodynamic and Kinetic Drivers

The synthesis of polyesters from a diol and a hydroxyacid is a classic example of step-growth polymerization , specifically a polycondensation reaction. The core chemical transformation is an esterification , which is fundamentally a reversible equilibrium reaction.[5][6]

R-COOH + R'-OH ⇌ R-COOR' + H₂O

To achieve the high degrees of polymerization necessary for useful material properties, the equilibrium must be aggressively shifted towards the product side. According to Le Châtelier's principle, this is accomplished by the continuous removal of the water byproduct.[7][8] In practice, this is the most critical factor in the experimental design, typically achieved through the application of high temperatures and vacuum during the later stages of the reaction or through azeotropic distillation.[3][9][10]

The Core Reaction Mechanism: Acid-Catalyzed Polycondensation

The reaction proceeds via a series of Fischer esterification steps, which require an acid catalyst to increase the electrophilicity of the carbonyl carbon.[5][7][8] The mechanism can be broken down into the following fundamental steps, which repeat to build the polymer chain.

-

Protonation of the Carbonyl Oxygen: The catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen of the carboxylic acid group on 2-hydroxyacetic acid. This resonance-stabilized step makes the carbonyl carbon significantly more electrophilic.[5][11][12]

-

Nucleophilic Attack: A hydroxyl group from a nucleophile—either ethane-1,2-diol or another 2-hydroxyacetic acid molecule—attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[11][12]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups on the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (H₂O).[5][12]

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water and breaking the C-O bond of the leaving group.[5][12]

-

Deprotonation: The protonated carbonyl of the newly formed ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[7]

This process initially forms dimers and trimers, which then react with other monomers and oligomers in a stepwise fashion, gradually increasing the molecular weight of the polymer.

Visualization of the Core Mechanism

Caption: Figure 1: Acid-Catalyzed Esterification Mechanism.

Causality in Experimental Design: Key Parameters and Their Impact

The success of the synthesis, defined by achieving a target molecular weight and low polydispersity, is critically dependent on the careful control of several experimental parameters.

| Parameter | Common Choices | Rationale and Field-Proven Insights | Impact on Polymer |

| Catalyst | Brønsted Acids: p-TsOH, H₂SO₄Metal Compounds: Sn(Oct)₂, Sb₂O₃Enzymes: Lipases | Acids: Simple and effective, but can cause side reactions at high temperatures.[3][5] Metal Catalysts: Highly efficient for achieving high molecular weights, especially in melt polymerization. Sn(Oct)₂ is FDA-approved for many applications.[4] Enzymes: Offer high selectivity and mild reaction conditions, aligning with green chemistry principles, but can be more expensive.[13] | Catalyst choice directly influences reaction rate and potential for side reactions like transesterification or degradation.[14] |

| Temperature | 150°C - 220°C | The reaction is typically run in two stages. An initial lower temperature stage (~150-180°C) for the initial esterification and water removal, followed by a higher temperature stage (~180-220°C) under vacuum to drive polymerization.[15] High temperatures increase the rate but risk thermal degradation of the polymer.[2] | Higher temperature increases reaction kinetics but can lead to broader molecular weight distribution and discoloration if not controlled.[14] |

| Pressure | Atmospheric, then High Vacuum (<1 Torr) | Atmospheric pressure is used initially to remove the bulk of the water without losing volatile monomers. High vacuum in the second stage is essential to remove the final traces of water and glycol, pushing the equilibrium to favor high molecular weight polymer formation.[9] | Vacuum is directly correlated with achieving high molecular weight. Insufficient vacuum will stall the polymerization. |

| Reaction Time | 4 - 24 hours | Reaction time is monitored to achieve the desired monomer conversion and molecular weight. Prolonged reaction times at high temperatures can lead to degradation or side reactions.[15] | Longer times generally lead to higher molecular weight, up to a point where degradation begins to dominate. |

Experimental Protocols: A Self-Validating Workflow

The following protocols describe a robust system for synthesis and characterization, ensuring the final product meets the required specifications.

Protocol 1: Synthesis via Two-Stage Melt Polycondensation

This method is widely used to achieve high molecular weight polymers.[16]

Materials & Equipment:

-

2-hydroxyacetic acid (glycolic acid)

-

Ethane-1,2-diol (ethylene glycol), high purity

-

Stannous octoate [Sn(Oct)₂] catalyst

-

Glass reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation arm connected to a condenser.

-

High-vacuum pump and cold trap

-

Heating mantle with temperature controller

Methodology:

-

Monomer Charging and Inerting: Charge the reactor with a pre-determined molar ratio of 2-hydroxyacetic acid and ethane-1,2-diol. Begin purging the system with dry nitrogen gas while stirring slowly.

-

Causality: An inert atmosphere is crucial to prevent oxidation and discoloration of the polymer at high temperatures.

-

-

Catalyst Addition: Once the monomers have melted and formed a homogenous mixture (approx. 80-100°C), add the stannous octoate catalyst (typically 0.01-0.05 mol% of the acid monomer).

-

Stage 1: Esterification (Atmospheric Pressure): Gradually increase the temperature to 160-180°C. Water will begin to form and distill off. Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.

-

Causality: This stage removes the bulk of the water without significant loss of the relatively volatile ethane-1,2-diol monomer.

-

-

Stage 2: Polycondensation (Vacuum): Gradually increase the temperature to 200-220°C while slowly applying vacuum. Reduce the pressure to <1 Torr over 1-2 hours.

-

Causality: The combination of high temperature and high vacuum is the primary driving force for removing the remaining water and ethylene glycol, thereby increasing the polymer chain length. The gradual application of vacuum prevents vigorous boiling and loss of material.

-

-

Monitoring and Termination: The reaction progress can be monitored by observing the increase in viscosity (torque on the mechanical stirrer). Continue the reaction under high vacuum for 4-8 hours until the desired viscosity is reached.

-

Product Extrusion and Quenching: To terminate the reaction, remove the heat and break the vacuum with nitrogen. Extrude the molten polymer from the reactor into a cold water bath or onto a chilled surface to quench it.

-

Purification (Optional): The polymer can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst residues. Dry the final polymer under vacuum.

Protocol 2: Product Characterization

This suite of analyses validates the structure, molecular weight, and thermal properties of the synthesized copolymer.

-

¹H NMR Spectroscopy:

-

Purpose: To confirm the chemical structure and determine the actual molar ratio of EG to GA units in the copolymer.[14][17]

-

Procedure: Dissolve a small sample of the polymer in a deuterated solvent (e.g., DMSO-d₆).[15] Acquire the proton NMR spectrum. Integrate the characteristic peaks corresponding to the methylene protons of the ethylene glycol units and the methylene protons of the glycolic acid units. The ratio of these integrals provides the copolymer composition.

-

-

Gel Permeation Chromatography (GPC):

-

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[10][14]

-

Procedure: Dissolve the polymer in a suitable mobile phase (e.g., THF or DMSO) and inject it into the GPC system. The system separates the polymer chains by hydrodynamic volume. The resulting chromatogram is compared against a calibration curve (typically polystyrene standards) to calculate molecular weight values. A low PDI (<2) indicates a well-controlled polymerization.

-

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To measure key thermal transitions, including the glass transition temperature (Tg) and the melting temperature (Tm), if any.[17][18]

-

Procedure: A small, weighed sample of the polymer is sealed in an aluminum pan and subjected to a controlled heating and cooling cycle in the DSC instrument. The resulting thermogram reveals the temperatures at which these phase transitions occur, providing insight into the material's amorphous or semi-crystalline nature.

-

Visualization of the Experimental Workflow

Caption: Figure 2: Experimental Workflow for P(EG-co-GA) Synthesis.

Conclusion

The reaction of ethane-1,2-diol and 2-hydroxyacetic acid is a robust and versatile method for producing biodegradable copolymers with significant biomedical utility. A thorough understanding of the acid-catalyzed polycondensation mechanism is essential for rationally designing experimental protocols. By carefully controlling key parameters—catalyst selection, temperature, and pressure—researchers can effectively manipulate the equilibrium to synthesize polymers with desired molecular weights and properties. The implementation of a self-validating workflow, incorporating rigorous in-process controls and comprehensive post-synthesis characterization, ensures the production of high-quality, reliable materials for advanced research and drug development applications.

References

-

Liu, D., & Bielawski, C. W. (2016). Synthesis of Degradable Poly[(Ethylene Glycol)-co-(Glycolic Acid)] via the Post-Polymerization Oxyfunctionalization of Poly(Ethylene Glycol). Macromolecular Rapid Communications, 37(19), 1587–1592. [Link]

-

Jing, J., et al. (2023). Influence of polymerisation conditions on the kinetics of poly(lactic-co-glycolic acid)-b-poly(ethylene glycol). RSC Publishing. [Link]

-

ResearchGate. (2015). Synthesis of poly(glycolic acids) via solution polycondensation and investigation of their thermal degradation behaviors. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Polyglycolic Acid via Sequential Melt-Solid Ring-Opening Polymerization of Glycolide. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Polyglycolide. Retrieved from Wikipedia. [Link]

-

Kim, H. Y., et al. (n.d.). Green synthesis of high molecular weight poly glycolic acid (PGA). Retrieved from a-pi.org. [Link]

-

Sanko, E. B., et al. (2019). A versatile method for the synthesis of poly(glycolic acid): high solubility and tunable molecular weights. ResearchGate. [Link]

- Google Patents. (2018).

-

Scribd. (n.d.). Experiment 2-Synthesis of Polyester. Retrieved from Scribd. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from Wikipedia. [Link]

-

Kamble, S., et al. (2020). Poly(lactic-co-glycolic acid) - polyethylene glycol copolymer for long-acting injectable: Synthesis, characterization, and in-vivo study. ResearchGate. [Link]

-

Piras, A. M., et al. (2006). Synthesis and characterization of poly(ethylene glycol)-poly(D,L-lactide-co-glycolide) poly(ethylene glycol) tri-block co-polymers modified with collagen: a model surface suitable for cell interaction. Journal of Biomaterials Science, Polymer Edition, 17(3), 323–340. [Link]

-

Blackwood, K. A., et al. (2021). Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation. Polymers, 13(15), 2442. [Link]

-

JoVE. (2020). Esterification. Retrieved from JoVE. [Link]

-

Filo. (n.d.). ethane 1,2 diol reaction with acetic acid in presence of concentrated h2so4 mechanism. Retrieved from Filo. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from Organic Chemistry Portal. [Link]

-

Terrific Science. (n.d.). 12 Condensation Polymerization: Preparation of Two Types of Polyesters. Retrieved from Terrific Science. [Link]

-

Allen, C., et al. (n.d.). Influence of polymerisation conditions on the kinetics of poly(lactic-co-glycolic acid)-b-poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) triblock synthesis and the occurrence of transesterification side reactions. Polymer Chemistry. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from Chemistry Steps. [Link]

Sources

- 1. Synthesis of Degradable Poly[(Ethylene Glycol)-co-(Glycolic Acid)] via the Post-Polymerization Oxyfunctionalization of Poly(Ethylene Glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Green synthesis of high molecular weight poly glycolic acid (PGA) - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. Polyglycolide - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. terrificscience.org [terrificscience.org]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2018146614A1 - Synthesis of polyglycolic acid with high molecular weight and high solubility at low cost - Google Patents [patents.google.com]

- 11. Video: Esterification - Concept [jove.com]

- 12. ethane 1,2 diol reaction with acetic acid in presence of concentrated h2s.. [askfilo.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Influence of polymerisation conditions on the kinetics of poly(lactic-co-glycolic acid)-b-poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) triblock synthesis and the occurrence of transesterification side reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Poly(ethylene glycol-co-glycolic acid): Synthesis, Characterization, and Application

Abstract

Poly(lactic-co-glycolic acid) (PLGA) stands as a cornerstone in the field of biomedical and pharmaceutical sciences due to its exceptional biocompatibility and tunable biodegradability.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and comprehensive characterization of PLGA. We will delve into the nuances of ring-opening polymerization, the workhorse for PLGA synthesis, and explore how critical parameters such as monomer ratio, molecular weight, and end-group chemistry can be precisely controlled to tailor the polymer's properties for specific applications.[3] Furthermore, this guide offers detailed, field-proven protocols for a suite of analytical techniques essential for robustly characterizing PLGA, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy. By understanding the causality behind experimental choices, researchers can ensure the synthesis of well-defined polymers and the generation of reliable characterization data, ultimately accelerating the development of innovative drug delivery systems and tissue engineering scaffolds.[4]

The Foundation: Understanding PLGA's Significance

Poly(lactic-co-glycolic acid) is a synthetic copolymer approved by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for a wide array of biomedical applications. Its prominence stems from its degradation into non-toxic, natural metabolites—lactic acid and glycolic acid—which are readily eliminated by the body.[5][6] This inherent biocompatibility, coupled with the ability to precisely control its degradation rate and drug release kinetics, makes PLGA an ideal candidate for:

-

Controlled Drug Delivery: Encapsulating therapeutics within PLGA microparticles or nanoparticles allows for sustained release, reducing dosing frequency and improving patient compliance.[1][7][8]

-

Tissue Engineering: PLGA can be fabricated into scaffolds that provide mechanical support for cell growth and tissue regeneration, degrading as new tissue forms.[5][4]

-

Medical Devices: Biodegradable sutures, stents, and implants are often fabricated from PLGA, eliminating the need for surgical removal.[4]

The versatility of PLGA lies in the ability to tune its physicochemical properties by manipulating key parameters during synthesis.[9][3]

The Art of Creation: Synthesizing PLGA

The most prevalent and controlled method for synthesizing high molecular weight PLGA is the ring-opening polymerization (ROP) of the cyclic diesters of lactic acid (lactide) and glycolic acid (glycolide).[5][7][10][11] This method offers excellent control over the polymer's molecular weight, composition, and architecture.

The Building Blocks: Monomers, Initiators, and Catalysts

-

Monomers: The primary monomers are lactide (a cyclic dimer of lactic acid) and glycolide (a cyclic dimer of glycolic acid).[11] The ratio of these two monomers in the polymerization feed is a critical determinant of the final copolymer's properties.[7]

-

Initiators: Initiators are crucial for starting the polymerization process and influencing the final molecular weight.[12] Common initiators include alcohols such as 1-dodecanol, which provide a hydroxyl group to initiate chain growth.[10] The concentration of the initiator is inversely proportional to the resulting molecular weight.

-

Catalysts: Catalysts accelerate the ROP reaction. The most widely used catalyst in industrial settings is stannous octoate (tin(II) 2-ethylhexanoate), valued for its high activity and low cost.[10][13] However, concerns about tin toxicity have led to the exploration of alternative, biocompatible catalysts like zinc-based complexes.[14][15]

The Workflow: A Step-by-Step Protocol for PLGA Synthesis via ROP

This protocol outlines a typical laboratory-scale synthesis of PLGA. All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture-induced side reactions.

Materials:

-

Lactide (e.g., D,L-lactide)

-

Glycolide

-

Initiator (e.g., 1-dodecanol)

-

Catalyst (e.g., stannous octoate)

-

Anhydrous toluene (or other suitable solvent)

-

Dichloromethane (DCM)

-

Methanol

-

Schlenk flask and line

-

Magnetic stirrer and hotplate

-

Vacuum pump

Protocol:

-

Drying of Glassware: Thoroughly dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas.

-

Monomer and Initiator Addition: In the Schlenk flask, add the desired amounts of lactide and glycolide. The molar ratio will determine the copolymer composition. Add the calculated amount of initiator (1-dodecanol).

-

Solvent Addition and Dissolution: Add a minimal amount of anhydrous toluene to dissolve the monomers and initiator with gentle stirring.

-

Catalyst Addition: Prepare a stock solution of the catalyst (stannous octoate) in anhydrous toluene. Add the required volume of the catalyst solution to the reaction mixture via a syringe.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 130-205 °C) and stir.[10] The reaction time will depend on the temperature, catalyst concentration, and desired molecular weight, and can range from a few hours to overnight.[10]

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Dissolve the resulting polymer in a minimal amount of dichloromethane.

-

Precipitate the polymer by slowly adding the DCM solution to a large excess of cold methanol with vigorous stirring. This step removes unreacted monomers, catalyst, and low molecular weight oligomers.

-

Collect the precipitated polymer by filtration or decantation.

-

Repeat the dissolution-precipitation step at least two more times to ensure high purity.

-

-

Drying: Dry the purified PLGA under vacuum at a slightly elevated temperature (e.g., 40 °C) for 24-48 hours to remove residual solvents.

Diagram of the PLGA Synthesis Workflow:

Sources

- 1. Recent Applications of PLGA in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of Alternating Poly(lactic-co-glycolic acid) Formation by Polymerization of (S)- and (R)-3-Methyl Glycolide Using an Enantiopure Aluminum Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. Introduction to PLGA: Properties, Degradation, and Biomedical Applications [rebornplla.com]

- 10. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PLGA - Wikipedia [en.wikipedia.org]

- 12. What Kind of Initiator Use for PLGA Synthesis? | Polylactide [polylactide.com]

- 13. 20.210.105.67 [20.210.105.67]

- 14. Green synthesis of methoxy-poly(ethylene glycol)- block -poly( l -lactide- co -glycolide) copolymer using zinc proline as a biocompatible initiator fo ... - Biomaterials Science (RSC Publishing) DOI:10.1039/D0BM01421D [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Physical and chemical properties of Ethane-1,2-diol;2-hydroxyacetic acid copolymers

An In-Depth Technical Guide to Ethane-1,2-diol;2-hydroxyacetic acid Copolymers (PEG-PGA)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Hydrophilicity and Biodegradability

Ethane-1,2-diol;2-hydroxyacetic acid copolymers, more commonly known in scientific literature as polyethylene glycol-polyglycolic acid (PEG-PGA) copolymers, represent a cornerstone in the development of advanced biomaterials. These amphiphilic block copolymers are synthesized from hydrophilic polyethylene glycol (PEG) and hydrophobic, biodegradable polyglycolic acid (PGA).[][][3] The combination of these two FDA-approved polymers results in a material with tunable properties, excellent biocompatibility, and controlled degradation kinetics, making it an ideal candidate for a wide range of biomedical applications, including drug delivery, tissue engineering, and medical device coatings.[4][5][6][7]

This guide provides a comprehensive overview of the core physical and chemical properties of PEG-PGA copolymers. It is designed to equip researchers and drug development professionals with the foundational knowledge required to harness the full potential of these versatile materials. We will delve into the synthesis and structural characteristics that define these copolymers, explore their key physicochemical properties through the lens of standard characterization techniques, and elucidate their degradation behavior, which is critical for their function in biological systems.

Chemical Structure and Synthesis

The unique properties of PEG-PGA copolymers stem directly from their molecular architecture. Understanding this structure and its synthesis is paramount to manipulating the material's performance for specific applications.

Molecular Architecture

PEG-PGA is a block copolymer, meaning it consists of distinct blocks of repeating monomer units. The structure features:

-

A hydrophilic block of polyethylene glycol (PEG), which is known for its water solubility, non-toxicity, and low immunogenicity.[8] The PEG block is responsible for the copolymer's aqueous solubility and its ability to form a protective hydrophilic corona in biological environments, which helps to evade the immune system.[6]

-

A hydrophobic block of polyglycolic acid (PGA), an aliphatic polyester known for its high crystallinity, mechanical strength, and, most importantly, its biodegradability via hydrolysis of its ester bonds.[7]

The amphiphilic nature of the copolymer allows for self-assembly into various nanostructures, such as micelles and nanoparticles, in aqueous solutions.[][] The ratio of the hydrophilic PEG block to the hydrophobic PGA block is a critical design parameter that dictates the copolymer's overall properties, including its solubility, degradation rate, and drug-loading capacity.[9][10]

Caption: A typical workflow for the synthesis of PEG-PGA copolymers.

Experimental Protocol: Synthesis of PEG-PGA

This protocol is a representative example and may require optimization based on the desired molecular weights of the PEG and PGA blocks.

-

Drying of Reactants:

-

Place a calculated amount of polyethylene glycol (e.g., PEG 5000) and glycolide into a reaction flask equipped with a magnetic stirrer.

-

Dry the reactants under vacuum at an elevated temperature (e.g., 100-120°C for PEG, 40-50°C for glycolide) for several hours to remove any trace amounts of water, which can interfere with the polymerization. [10]2. Polymerization Reaction:

-

Backfill the flask with an inert gas (e.g., Nitrogen or Argon).

-

Increase the temperature to melt the PEG (e.g., 130°C).

-

Once the PEG is molten and the glycolide has dissolved, add the catalyst, stannous octoate (Sn(Oct)₂), typically as a solution in dry toluene.

-

Continue stirring the reaction mixture at this temperature for the planned reaction time (e.g., 4-24 hours), depending on the desired PGA block length.

-

-

Purification:

-

Cool the reaction mixture to room temperature. The resulting product will be a solid or waxy material.

-

Dissolve the crude copolymer in a minimal amount of a suitable solvent, such as chloroform or dichloromethane.

-

Slowly add the polymer solution to a large volume of a cold non-solvent, such as diethyl ether or methanol, with vigorous stirring to precipitate the copolymer. This step removes unreacted monomers and catalyst. [11] * Collect the precipitate by filtration or decantation.

-

Repeat the dissolution and precipitation process at least twice to ensure high purity.

-

-

Drying:

-

Dry the final purified PEG-PGA copolymer in a vacuum oven at a moderate temperature (e.g., 30-40°C) until a constant weight is achieved.

-

Store the final product in a desiccator to prevent moisture absorption.

-

Physicochemical Properties and Characterization

The utility of PEG-PGA copolymers is defined by a set of interconnected physicochemical properties. Accurate characterization is essential for quality control and for predicting in-vivo behavior.

Molecular Weight and Distribution

-

Significance: The molecular weight (MW) of both the PEG and PGA blocks, and thus the total MW of the copolymer, directly influences degradation rate, drug release kinetics, and the size of self-assembled nanoparticles.

-

Characterization Technique: Gel Permeation Chromatography (GPC) is the standard method used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). [][12]A low PDI (<1.5) indicates a well-controlled polymerization and a more homogenous material. [11]

Thermal Properties

The thermal behavior of the copolymer provides insights into its physical state (amorphous vs. semi-crystalline) and stability.

-

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg of PEG-PGA copolymers typically falls between the Tg of pure PEG (approx. -60°C) and pure PGA (approx. 35-40°C) and is dependent on the copolymer composition. [9]A Tg below body temperature (37°C) can lead to faster degradation due to increased polymer chain mobility, allowing easier water penetration. [4][13]* Characterization Techniques:

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the Tg, as well as any melting (Tm) or crystallization (Tc) temperatures. The absence of a sharp melting peak often indicates the amorphous nature of the copolymer. [][10][14] * Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the copolymer. [][4][13]

Copolymer Composition (LA:GA) Glass Transition Temp. (Tg) Thermal Decomposition Temp. Reference PLGA (Amorphous) 45-55 °C ~300-320 °C [9] PDIPG-PGA (Amorphous) 37.7 °C 310.4 °C [4][13] PDIBG-PGA (Amorphous) 25.1 °C ~300 °C [4][13] PLGA-PEG-PLGA (Varies) 39.5 - 63.3 °C Not specified [10] Note: This table includes data for related PLGA copolymers to illustrate general trends, as specific PEG-PGA data is highly dependent on block lengths.

-

Experimental Protocol: Thermal Analysis by DSC

-

Sample Preparation: Accurately weigh 5-10 mg of the dried copolymer into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a low temperature (e.g., -80°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected transitions (e.g., 200°C). This is the first heating scan, used to erase the thermal history of the material. [10] * Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Perform a second heating scan at the same rate (e.g., 10°C/min). The Tg is determined from this second scan as a step-change in the heat flow curve.

-

-

Data Analysis: Analyze the thermogram to identify the glass transition temperature (Tg).

Chemical Properties and In-Vitro Behavior

Hydrolytic Degradation

The biodegradability of PEG-PGA is its most critical feature for biomedical applications. Degradation occurs primarily through the hydrolysis of the ester linkages in the PGA backbone. [12][15] Mechanism: The process is autocatalytic, where the newly formed carboxylic acid end groups from cleaved ester bonds accelerate further hydrolysis. Degradation typically occurs in two stages:

-

Stage 1: Water diffuses into the polymer matrix, causing random scission of ester bonds. This leads to a significant decrease in molecular weight with little initial mass loss. [4][13]2. Stage 2: Once the molecular weight of the polymer chains drops to a point where the resulting oligomers and monomers are water-soluble, significant mass loss begins. [4][13] Influencing Factors:

-

PGA Content: A higher proportion of the hydrolytically labile PGA leads to a faster degradation rate. [9][15]* Molecular Weight: Higher molecular weight polymers generally degrade more slowly.

-

Crystallinity: Water penetrates amorphous regions more easily than crystalline regions. Since PGA is highly crystalline and PEG-PGA copolymers are often amorphous, the copolymer can degrade faster than the PGA homopolymer. [4]* pH: Degradation is accelerated in both acidic and basic conditions compared to neutral pH. [16]

Diagram: Hydrolytic Degradation Pathway

Caption: The two-stage hydrolytic degradation process of PEG-PGA copolymers.

Biocompatibility

Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. Both PEG and PGA are well-known for their excellent biocompatibility. [][4]

-

Low Toxicity & Immunogenicity: PEG is renowned for its "stealth" properties, which reduce recognition by the immune system. [8]The degradation product, glycolic acid, is a natural metabolite that can be processed through the citric acid cycle. [7][12]* Validation: While the constituent polymers are considered safe, it is imperative to validate the biocompatibility of the final copolymer formulation. Standard in-vitro cytotoxicity assays (e.g., using L929 fibroblasts or specific cell lines relevant to the application) are essential to confirm that the material and any residual synthesis reagents are non-toxic. [14][16]

Conclusion: A Tunable Platform for Biomedical Innovation

Ethane-1,2-diol;2-hydroxyacetic acid (PEG-PGA) copolymers offer a powerful and versatile platform for researchers in drug delivery and tissue engineering. Their key advantages lie in the tunability of their properties. By carefully controlling the molecular weights of the hydrophilic PEG and hydrophobic PGA blocks, scientists can precisely modulate the copolymer's solubility, thermal characteristics, degradation rate, and drug release profile. The synthesis is robust, and the characterization methods are well-established, allowing for the creation of reproducible and reliable materials. As the demand for sophisticated, biodegradable, and biocompatible materials continues to grow, a thorough understanding of the fundamental properties of PEG-PGA copolymers will remain critical for driving future innovations in medicine.

References

-

ACS Publications. (2025). Synthesis, Hydrolytic Degradation Behavior, and Surface Properties of Poly(alkyl glycolide)-Polyglycolide Copolymers. ACS Omega. [Link]

-

National Institutes of Health (NIH). Synthesis, Hydrolytic Degradation Behavior, and Surface Properties of Poly(alkyl glycolide)-Polyglycolide Copolymers. PMC. [Link]

-

ResearchGate. (2025). Polyglutamic acid-PEG nanocapsules as long circulated carriers for the delivery of docetaxel. [Link]

-

National Institutes of Health (NIH). Synthesis and self-assembly of biodegradable polyethylene glycol-poly (lactic acid) diblock copolymers as polymersomes for preparation of sustained release system of doxorubicin. PMC. [Link]

-

MDPI. (2023). Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research. [Link]

-

National Institutes of Health (NIH). Physicochemical Properties and Applications of Poly(lactic-co-glycolic acid) for Use in Bone Regeneration. PMC. [Link]

-

CD Bioparticles. PGA-PEG-NH2. [Link]

-

JenKem Technology. (2016). Applications of PEGs in Drug Delivery and Targeted Diagnostics. [Link]

-

ResearchGate. (2025). PEG-PLGA copolymers: Their structure and structure-influenced drug delivery applications. [Link]

-

National Institutes of Health (NIH). Assessment of the Effect of PLGA Co-polymers and PEG on the Formation and Characteristics of PLGA-PEG-PLGA Co-block Polymer Using Statistical Approach. [Link]

-

MDPI. (2024). Degradation Behaviors of Polylactic Acid, Polyglycolic Acid, and Their Copolymer Films in Simulated Marine Environments. [Link]

-

SINOPEG. (2024). Physical And Chemical Properties Of Polyethylene Glycol. [Link]

-

Journal of Chemical Technology and Metallurgy. SYNTHESIS OF AMPHIPHILIC PEG-PCL-PEG TRIBLOCK COPOLYMERS. [Link]

-

Polymers&Peptides Research Group Website. In Vitro Degradation of Poly(lactic-co-glycolic acid) Copolymers. [Link]

-

MDPI. (2024). Chemical Processing and Physical-Chemical and Mechanical Characterizations of Poly (L-co-D, L lactic acid)/Polyethylene Glycol M. [Link]

-

Royal Society of Chemistry. Degradation behavior and biosafety studies of the mPEG–PLGA–PLL copolymer. [Link]

-

ResearchGate. Synthesis of PEGylated-PLGA copolymer. Abbreviations: PEG, poly(ethylene) glycol. [Link]

-

ResearchGate. Copolymer characterization | Download Table. [Link]

-

Frontiers. (2016). Synthesis and characterization of Serial PLGA and PEG-grafted PLGA copolymers for microspheres drug delivery system. [Link]

-

PubChem. Ethane-1,2-diol;2-hydroxyacetic acid | C4H10O5 | CID 16212620. [Link]

-

European Journal of Pharmaceutics and Biopharmaceutics. Biocompatibility and thermodynamic properties of PEGDA and two of its copolymer. [Link]

-

MDPI. Biocompatible Nanoparticles Based on Amphiphilic Random Polypeptides and Glycopolymers as Drug Delivery Systems. [Link]

-

ResearchGate. (2025). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. [Link]

Sources

- 3. creativepegworks.com [creativepegworks.com]

- 4. Synthesis, Hydrolytic Degradation Behavior, and Surface Properties of Poly(alkyl glycolide)-Polyglycolide Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physicochemical Properties and Applications of Poly(lactic-co-glycolic acid) for Use in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ethane-1,2-diol;2-hydroxyacetic acid | 39927-08-7 | Benchchem [benchchem.com]

- 8. Physical And Chemical Properties Of Polyethylene Glycol [sinopeg.com]

- 9. mdpi.com [mdpi.com]

- 10. Assessment of the Effect of PLGA Co-polymers and PEG on the Formation and Characteristics of PLGA-PEG-PLGA Co-block Polymer Using Statistical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and self-assembly of biodegradable polyethylene glycol-poly (lactic acid) diblock copolymers as polymersomes for preparation of sustained release system of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polymers&Peptides Research Group Website [personalpages.manchester.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Synthesis and characterization of Serial PLGA and PEG-grafted PLGA copolymers for microspheres drug delivery system [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Degradation behavior and biosafety studies of the mPEG–PLGA–PLL copolymer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Glycolic acid and ethylene glycol polycondensation kinetics

An In-Depth Technical Guide to the Polycondensation Kinetics of Glycolic Acid and Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of copolymers from glycolic acid and ethylene glycol is of significant interest for the development of biodegradable and biocompatible materials with tunable properties. Understanding and controlling the kinetics of the polycondensation reaction between these two monomers is paramount for tailoring the molecular weight, composition, and thermal characteristics of the resulting polymer, poly(glycolic acid-co-ethylene glycol) (PGA-EG). This guide provides a comprehensive exploration of the core principles governing the polycondensation kinetics of glycolic acid and ethylene glycol. It delves into the reaction mechanisms, the influence of catalysts and reaction conditions, and the analytical methodologies required for robust kinetic studies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these versatile biomaterials.

Introduction: The Significance of Poly(glycolic acid-co-ethylene glycol)

Poly(glycolic acid) (PGA) is a well-known biodegradable polyester with excellent mechanical strength, but its high crystallinity and rapid degradation rate can be limitations in certain applications.[1] Copolymerization of glycolic acid with ethylene glycol introduces more flexible ethylene glycol units into the polymer backbone, thereby modifying its physical and degradation properties. The resulting poly(glycolic acid-co-ethylene glycol) copolymers are amorphous or semi-crystalline materials with a range of properties that can be finely tuned by varying the monomer ratio.[2] These copolymers have found applications in drug delivery systems, absorbable sutures, and tissue engineering scaffolds.[3][4]

The synthesis of these copolymers is typically achieved through direct melt polycondensation of glycolic acid and ethylene glycol.[2] This process involves the formation of ester linkages with the concurrent elimination of a small molecule, usually water.[5] The kinetics of this reaction—the rate at which the monomers are consumed and the polymer chains grow—directly impacts the final molecular weight and polydispersity of the copolymer, which in turn dictate its mechanical and degradation characteristics. A thorough understanding of the polycondensation kinetics is therefore essential for the rational design and reproducible synthesis of PGA-EG copolymers with desired properties.

The Polycondensation Reaction: Mechanisms and Kinetics

The polycondensation of glycolic acid (an A-B type monomer) and ethylene glycol (an A-A type monomer) is a step-growth polymerization. The reaction proceeds through the esterification of the carboxylic acid group of glycolic acid with the hydroxyl groups of ethylene glycol and other glycolic acid molecules.

Uncatalyzed Polycondensation

In the absence of a catalyst, the esterification reaction is self-catalyzed by the carboxylic acid groups of glycolic acid. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by a hydroxyl group.

The rate of an uncatalyzed polycondensation reaction is typically slow and requires high temperatures to achieve high molecular weight polymers. The kinetics can be described by a third-order rate law, where the rate is proportional to the concentration of the carboxylic acid squared and the concentration of the hydroxyl group.

Catalyzed Polycondensation

To enhance the reaction rate and achieve higher molecular weight polymers under milder conditions, catalysts are often employed. Common catalysts for polyesterification include metal compounds such as antimony trioxide (Sb₂O₃) and tin(II) 2-ethylhexanoate (Sn(Oct)₂).[2][6] The catalyst functions by activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group.

The kinetics of catalyzed polycondensation typically follow a second-order rate law, with the rate being proportional to the concentration of the carboxylic acid, the hydroxyl group, and the catalyst.

The following diagram illustrates the general pathway for the polycondensation of glycolic acid and ethylene glycol.

Caption: Polycondensation of glycolic acid and ethylene glycol.

Key Factors Influencing Polycondensation Kinetics

Several factors can significantly influence the rate and extent of the polycondensation reaction between glycolic acid and ethylene glycol.

-

Temperature: The reaction rate increases with temperature due to the higher kinetic energy of the molecules. However, excessively high temperatures can lead to side reactions such as thermal degradation and discoloration of the polymer.

-

Catalyst: The type and concentration of the catalyst have a profound effect on the reaction kinetics. An effective catalyst increases the rate of polymerization, allowing for lower reaction temperatures and shorter reaction times.

-

Monomer Ratio: The stoichiometry of the monomers is crucial for achieving high molecular weight polymers. An excess of one monomer can lead to chain termination and a lower degree of polymerization.

-

Removal of Byproducts: The removal of water, the byproduct of the esterification reaction, is essential to drive the equilibrium towards the formation of high molecular weight polymer. This is typically achieved by applying a vacuum or purging the reaction vessel with an inert gas.

Experimental Protocol for Kinetic Studies

A robust experimental setup is necessary to accurately study the kinetics of glycolic acid and ethylene glycol polycondensation.

Materials

-

Glycolic acid (high purity)

-

Ethylene glycol (high purity)

-

Catalyst (e.g., antimony trioxide, tin(II) 2-ethylhexanoate)

-

High-boiling point solvent (optional, for solution polycondensation)

-

Inert gas (e.g., nitrogen, argon)

Experimental Setup

A typical setup for melt polycondensation includes a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum connection. The reactor is heated using a heating mantle with precise temperature control.

Caption: Experimental setup for melt polycondensation.

Procedure

-

Charging the Reactor: Accurately weigh and charge the glycolic acid, ethylene glycol, and catalyst into the reactor.

-

Inerting the System: Purge the reactor with an inert gas to remove any oxygen.

-

Heating and Stirring: Begin stirring and heat the reactor to the desired temperature.

-

Polycondensation: Once the monomers have melted and formed a homogenous mixture, apply a vacuum to facilitate the removal of water.

-

Sampling: At predetermined time intervals, carefully extract small samples of the reaction mixture for analysis.

-

Termination: After the desired reaction time, cool the reactor to room temperature and collect the polymer product.

Analytical Techniques for Monitoring Reaction Progress

Several analytical techniques can be employed to monitor the progress of the polycondensation reaction and characterize the resulting polymer.

| Analytical Technique | Information Obtained |

| Titration | Determination of the concentration of unreacted carboxylic acid groups, which can be used to calculate the extent of reaction. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring the disappearance of the O-H band of the carboxylic acid and the appearance of the C=O band of the ester.[7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantifying the monomer conversion and determining the copolymer composition and microstructure.[6] |

| Gel Permeation Chromatography (GPC) | Measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[6] |

| Differential Scanning Calorimetry (DSC) | Determining the glass transition temperature (Tg) and melting temperature (Tm) of the copolymer.[8] |

Data Analysis and Kinetic Modeling

The data obtained from the analytical techniques can be used to determine the rate constants and activation energy of the polycondensation reaction. By plotting the extent of reaction as a function of time, the order of the reaction and the rate constant can be determined. Performing the reaction at different temperatures allows for the calculation of the activation energy using the Arrhenius equation.

Conclusion

The kinetic study of the polycondensation of glycolic acid and ethylene glycol is crucial for the controlled synthesis of biodegradable copolymers with tailored properties. By carefully selecting the reaction conditions, including temperature, catalyst, and monomer ratio, and by effectively removing the water byproduct, it is possible to produce poly(glycolic acid-co-ethylene glycol) with a desired molecular weight and composition. The experimental protocols and analytical techniques outlined in this guide provide a framework for conducting thorough kinetic investigations, leading to a deeper understanding and optimization of this important polymerization process.

References

-

Influence of polymerisation conditions on the kinetics of poly(lactic-co-glycolic acid)-b-poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) triblock synthesis and the occurrence of transesterification side reactions. Polymer Chemistry. Available at: [Link]

-

Melt/solid polycondensation of glycolic acid to obtain high-molecular-weight poly(glycolic acid). ResearchGate. Available at: [Link]

-

Syntheses of poly(lactic acid-co-glycolic acid) serial biodegradable polymer materials via direct melt polycondensation and their characterization. ResearchGate. Available at: [Link]

-

Synthesis of Degradable Poly[(Ethylene Glycol)-co-(Glycolic Acid)] via the Post-Polymerization Oxyfunctionalization of Poly(Ethylene Glycol). National Institutes of Health. Available at: [Link]

-

Synthesis of poly(glycolic acids) via solution polycondensation and investigation of their thermal degradation behaviors. ResearchGate. Available at: [Link]

-

Synthesis of glycolic acid by selective oxidation of ethylene glycol over Pt/Sn-Beta in a base-free medium. Reaction Chemistry & Engineering. Available at: [Link]

-

The enzyme-catalyzed polycondensation of (i) hydroxyacids, (ii) diols... ResearchGate. Available at: [Link]

-

Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options. Polymer Chemistry. Available at: [Link]

-

Synthesis and Characterization of High Glycolic Acid Content Poly(glycolic acid-co-butylene adipate-co-butylene terephthalate) and Poly(glycolic acid-co-butylene succinate) Copolymers with Improved Elasticity. ACS Omega. Available at: [Link]

-

Development of the Kinetic Parameters for Enhanced Production of Ethylene Glycol in a Continuous Stirred Tank Reactor. Caritas University Journals. Available at: [Link]

-

Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: From polymerization to end-of-life options. ResearchGate. Available at: [Link]

-

Polylactic-Co-Glycolic Acid (PLGA). Kinam Park. Available at: [Link]

-

PGA preparation routes: (a) by Poly-Condensation of glycolic acid, (b) by Ring-Opening Polymerization. ResearchGate. Available at: [Link]

-

Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

-

Mechanism of Alternating Poly(lactic- co-glycolic acid) Formation by Polymerization of (S)- and (R)-3-Methyl Glycolide Using an Enantiopure Aluminum Complex. National Institutes of Health. Available at: [Link]

-

Synthesis of poly(α-hydroxy acid)s via (a) polycondensation... ResearchGate. Available at: [Link]

-

Ethylene glycol. Wikipedia. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Degradable Poly[(Ethylene Glycol)-co-(Glycolic Acid)] via the Post-Polymerization Oxyfunctionalization of Poly(Ethylene Glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kinampark.com [kinampark.com]

- 5. researchgate.net [researchgate.net]

- 6. Influence of polymerisation conditions on the kinetics of poly(lactic-co-glycolic acid)-b-poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) triblock synthesis and the occurrence of transesterification side reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Foreword: Deconstructing the Architectonics of a Versatile Biomaterial

An In-Depth Technical Guide to the Structural Analysis of Poly(glycolic acid-co-ethylene glycol)

Poly(glycolic acid-co-ethylene glycol) (PGA-co-PEG) copolymers stand at the forefront of biomedical innovation, particularly in drug delivery and tissue engineering. Their utility is dictated by a delicate balance between the hydrophilic nature of the polyethylene glycol (PEG) blocks and the hydrolytically degradable ester linkages of the poly(glycolic acid) (PGA) segments. This architecture governs critical performance attributes, including drug release kinetics, mechanical integrity, and in vivo degradation profiles. A comprehensive understanding of the copolymer's structure is therefore not merely an academic exercise; it is a prerequisite for rational design and quality control in the development of advanced therapeutic systems.

This guide provides a holistic framework for the structural elucidation of PGA-co-PEG. We will move beyond rote procedural descriptions to explore the underlying rationale for each analytical choice, empowering researchers to not only generate data but to interpret it with confidence and insight.

The Analytical Blueprint: A Multi-Technique Approach

No single analytical technique can fully resolve the complex structure of PGA-co-PEG. A validated, comprehensive analysis relies on the synergistic integration of multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a high-fidelity representation of the material's molecular architecture. Our analytical workflow is designed to systematically deconstruct the copolymer from its fundamental composition to its macromolecular properties.

Caption: Integrated workflow for the structural characterization of PGA-co-PEG copolymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Compositional Analysis

NMR spectroscopy is the cornerstone of PGA-co-PEG analysis, providing unambiguous, quantitative information on the copolymer's composition and microstructure.[1] Proton (¹H) NMR is particularly powerful for determining the molar ratio of glycolic acid to ethylene glycol units.

Causality Behind the Technique: We employ NMR because it allows for the direct quantification of monomeric units by integrating the area under their respective resonance peaks. This provides a precise measure of the glycolic acid-to-ethylene glycol (GA:EG) ratio, a critical parameter that dictates the copolymer's hydrophilicity and degradation rate.[2][3]

¹H NMR Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried PGA-co-PEG copolymer into an NMR tube.

-

Add approximately 0.7 mL of a deuterated solvent. The choice of solvent is critical. Deuterated chloroform (CDCl₃) is often suitable, but for copolymers with higher PEG content, deuterated dimethyl sulfoxide (DMSO-d₆) may be required for complete dissolution.

-

Ensure the polymer is fully dissolved, using gentle vortexing or sonication if necessary. Complete dissolution is paramount for obtaining high-resolution spectra.

-

-

Instrumental Analysis:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a minimum of 400 MHz to ensure adequate signal dispersion.

-

Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal relaxation and accurate quantification.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Interpretation:

-

Identify the characteristic resonance peaks for the PGA and PEG segments.

-

PGA Methylene Protons (-O-CH₂-C(O)-): Typically appear as a singlet around δ 4.82 ppm.[4]

-

PEG Methylene Protons (-O-CH₂-CH₂-): Appear as a prominent singlet around δ 3.6-3.7 ppm.[4][5]

-

Integrate the area of these distinct peaks.

-

Calculate the molar ratio using the following relationship:

-

Molar Ratio (GA:EG) = [Integration(PGA) / 2] / [Integration(PEG) / 4] (The integrals are divided by the number of protons contributing to each signal)

-

-

| Parameter | ¹H NMR Chemical Shift (δ, ppm) | Justification |

| PGA Methylene (-CH₂-) | ~4.82 | Protons adjacent to both an ether oxygen and a carbonyl group are deshielded. |

| PEG Methylene (-CH₂CH₂-) | ~3.6-3.7 | Protons in the repeating ethylene oxide unit, characteristic of the PEG backbone.[4] |

Fourier-Transform Infrared (FTIR) Spectroscopy: Verifying Covalent Structure

FTIR spectroscopy is a rapid and powerful technique for confirming the successful synthesis of the copolymer by identifying its key functional groups. It serves as a primary validation step.

Causality Behind the Technique: The value of FTIR lies in its ability to confirm the presence of the critical ester linkage formed during polymerization, which is the backbone of the PGA block and the site of hydrolytic degradation. It also verifies the presence of the ether linkages characteristic of the PEG block.[6][7]

FTIR Experimental Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Place a small amount of the dry polymer powder directly onto the ATR crystal.

-

Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumental Analysis:

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to obtain a high-quality spectrum.

-

Perform an ATR correction using the instrument software to account for the depth of penetration of the IR beam.

-

-

Data Interpretation:

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Significance in PGA-co-PEG |

| C=O Stretch (Ester) | ~1740-1760 | Confirms the presence of the glycolic acid ester backbone. This is a crucial, strong absorption.[8] |

| C-O-C Stretch (Ether) | ~1090-1110 | A strong, broad peak confirming the presence of the PEG backbone.[7][9] |

| C-H Stretch (Alkyl) | ~2850-2950 | Indicates the aliphatic C-H bonds in both the PGA and PEG segments.[8] |

| O-H Stretch | ~3400-3500 (broad) | Presence may indicate terminal hydroxyl groups or absorbed water. |

Gel Permeation Chromatography (GPC): Defining Molecular Weight and Distribution

GPC, also known as Size Exclusion Chromatography (SEC), is the definitive method for measuring the molecular weight and molecular weight distribution of the copolymer.[10] These parameters are critical as they profoundly influence the material's mechanical properties, degradation rate, and drug release profile.[11][12]

Causality Behind the Technique: We use GPC to separate polymer molecules based on their hydrodynamic volume (effective size in solution).[13] This allows us to determine not just an average molecular weight, but the full distribution of chain sizes. A narrow distribution (low Polydispersity Index, PDI) indicates a more uniform material with predictable properties, which is highly desirable for biomedical applications.

Caption: Schematic of a Gel Permeation Chromatography (GPC) system workflow.

GPC Experimental Protocol

-

System Preparation:

-

The mobile phase must be a good solvent for the copolymer. Tetrahydrofuran (THF) or Dimethylformamide (DMF) are commonly used.

-

The mobile phase must be filtered and degassed thoroughly to prevent column blockage and baseline noise.

-

Allow the system, particularly the columns and detector, to equilibrate fully until a stable baseline is achieved.

-

-

Calibration:

-

Prepare a series of narrow molecular weight polymer standards (e.g., polystyrene or poly(methyl methacrylate)) of known molecular weights.

-

Inject each standard and record its retention time.

-

Construct a calibration curve by plotting the logarithm of the molecular weight (log M) versus the retention time.[14]

-

-

Sample Analysis:

-

Prepare a dilute solution of the PGA-co-PEG copolymer in the mobile phase (e.g., 1-2 mg/mL). The solution must be filtered through a 0.22 or 0.45 µm syringe filter before injection.

-

Inject the sample solution into the GPC system.

-

Record the resulting chromatogram.

-

-

Data Interpretation:

| Parameter | Description | Typical Values for Biomaterials |

| Mn (Number-Average MW) | The total weight of all polymer chains in a sample, divided by the total number of polymer chains. Sensitive to smaller molecules. | 5,000 - 40,000 Da[16] |

| Mw (Weight-Average MW) | An average that accounts for the contribution of larger, heavier polymer chains. Always greater than or equal to Mn. | 8,000 - 70,000 Da |

| PDI (Mw/Mn) | A measure of the breadth of the molecular weight distribution. A value of 1.0 indicates a perfectly monodisperse sample. | 1.2 - 2.5 |

Thermal Analysis (DSC & TGA): Probing Physicochemical Properties

Thermal analysis provides critical insights into the physical state and thermal stability of the copolymer. Differential Scanning Calorimetry (DSC) measures thermal transitions, while Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature.[17]

Causality Behind the Technique: The glass transition temperature (Tg) determined by DSC is a key indicator of the polymer's physical state at physiological temperature (37°C).[18] It influences mechanical properties and drug diffusion rates. TGA is essential for establishing the upper temperature limit for processing and storage and provides information on the material's thermal degradation profile.[6][19]

DSC Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.

-

Crimp the pan to seal it. Prepare an empty, sealed pan to serve as a reference.

-

-

Instrumental Analysis:

-

Place the sample and reference pans into the DSC cell.

-

Perform a heat-cool-heat cycle to erase the polymer's prior thermal history. A typical cycle might be:

-

Heat from 25°C to 200°C at 10°C/min.

-

Cool from 200°C to -50°C at 10°C/min.

-

Heat from -50°C to 250°C at 10°C/min.

-

-

The second heating scan is typically used for analysis.

-

-

Data Interpretation:

-

Glass Transition (Tg): Observed as a step-like change in the heat flow curve. The Tg of PGA-co-PEG is highly dependent on the GA:EG ratio and molecular weight.[16]

-

Melting Temperature (Tm): An endothermic peak indicating the melting of crystalline domains (if present).

-

Crystallization Temperature (Tc): An exothermic peak observed during the cooling scan, indicating the temperature at which the polymer crystallizes.

-

TGA Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dry polymer into a ceramic or platinum TGA pan.

-

-

Instrumental Analysis:

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to ~600°C at a constant rate (e.g., 10 or 20°C/min) under an inert atmosphere (e.g., nitrogen).

-

-

Data Interpretation:

-

The TGA thermogram plots percent weight loss versus temperature.

-

The onset temperature of decomposition indicates the beginning of thermal degradation. For PLGA-based polymers, this is typically above 250°C.[19]

-

| Thermal Property | Description | Significance for PGA-co-PEG |

| Tg (Glass Transition) | Temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Determines mechanical properties at physiological temperatures.[20][21] |

| Tm (Melting Point) | Temperature at which crystalline regions of the polymer melt. | Relevant if the PGA block is long enough to crystallize. |

| T(onset) (Decomposition) | The temperature at which significant weight loss due to thermal degradation begins. | Defines the upper limit for thermal processing (e.g., melt extrusion). |

Conclusion: Synthesizing a Coherent Structural Narrative

The structural analysis of poly(glycolic acid-co-ethylene glycol) is a process of methodical, multi-faceted investigation. By integrating the quantitative compositional data from NMR , the functional group verification from FTIR , the molecular weight distribution from GPC , and the thermal properties from DSC/TGA , a comprehensive and reliable structural profile can be constructed. This detailed characterization is the bedrock upon which successful, safe, and effective biomedical devices and drug delivery systems are built. The causality-driven approach outlined in this guide ensures that each analytical step is not just a measurement, but a targeted inquiry into the properties that govern the ultimate performance of this versatile copolymer.

References

-

ResearchGate. (2016). Synthesis of three-arm block copolymer poly(lactic-co-glycolic acid)–poly(ethylene glycol) with oxalyl chloride and its application in hydrophobic drug delivery. Available at: [Link] lactic-co-glycolic_acid-polyethylene_glycol_with_oxalyl_chloride_and_its_application_in_hydrophobic_drug_delivery

-

PubMed. (n.d.). Characterization of commercial PLGAs by NMR spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). Hydrolysis/degradation studies of the copolymer (Table 1, entry 17).... Available at: [Link]

-

ResearchGate. (n.d.). FTIR of various PEG-(PCL-PGA) 2 copolymers. Available at: [Link]

-

ResearchGate. (n.d.). Nuclear magnetic resonance spectra of poly(lactic-co-glycolic acid).... Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis, Hydrolytic Degradation Behavior, and Surface Properties of Poly(alkyl glycolide)-Polyglycolide Copolymers. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Characterization of Commercial PLGAs by NMR Spectroscopy. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Influence of polymerisation conditions on the kinetics of poly(lactic-co-glycolic acid)-b-poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) triblock synthesis and the occurrence of transesterification side reactions. Available at: [Link]

-

ACS Publications. (2022). Synthesis, Hydrolytic Degradation Behavior, and Surface Properties of Poly(alkyl glycolide)–Polyglycolide Copolymers. Available at: [Link]

-

Polymers & Peptides Research Group. (n.d.). In Vitro Degradation of Poly(lactic-co-glycolic acid) Copolymers. Available at: [Link]

-

MDPI. (n.d.). An Overview of Poly(lactic-co-glycolic) Acid (PLGA)-Based Biomaterials for Bone Tissue Engineering. Available at: [Link]

-

ACS Publications. (n.d.). In Vitro and In Vivo Hydrolytic Degradation Behaviors of a Drug-Delivery System Based on the Blend of PEG and PLA Copolymers. Available at: [Link]

-

YouTube. (2022). How to find molecular weight using Shimadzu Gel Permeation Chromatography GPC system. Available at: [Link]

-

AIMPLAS. (n.d.). Determination of Molecular Weight Distribution (GPC/SEC). Available at: [Link]

-

Longdom Publishing. (2024). Synthesis and Characterization of Poly (Polyethylene Glycol Anhydride) (PPEGA) Copolymers with Use of Different Catalysts for. Available at: [Link]

-

National Institutes of Health. (n.d.). Assessment of the Effect of PLGA Co-polymers and PEG on the Formation and Characteristics of PLGA-PEG-PLGA Co-block Polymer Using Statistical Approach. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Methods of Measuring Polymer Molecular Weight by GPC. Available at: [Link]

-

Journal of the American Chemical Society. (n.d.). New Insights into Poly(lactic-co-glycolic acid) Microstructure: Using Repeating Sequence Copolymers To Decipher Complex NMR and Thermal Behavior. Available at: [Link]

-

PubMed Central. (n.d.). Functionalized Poly(lactic-co-glycolic acid) Enhances Drug Delivery and Provides Chemical Moieties for Surface Engineering while Preserving Biocompatibility. Available at: [Link]

-

PubMed Central. (n.d.). New Insights into Poly(Lactic-co-glycolic acid) Microstructure: Using Repeating Sequence Copolymers to Decipher Complex NMR and Thermal Behavior. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) An Overview of Poly(lactic-co-glycolic) Acid (PLGA)-Based Biomaterials for Bone Tissue Engineering. Available at: [Link] lactic-co-glycolic_Acid_PLGA-Based_Biomaterials_for_Bone_Tissue_Engineering

-

ResearchGate. (2020). Fabrication of poly(sarcosine), poly (ethylene glycol), and poly (lactic-co-glycolic acid) polymeric nanoparticles for cancer drug delivery. Available at: [Link]

-

MDPI. (n.d.). Preparation and Properties of Poly(ethylene glycol-co-cyclohexane-1,4-dimethanol terephthalate)/Polyglycolic Acid (PETG/PGA) Blends. Available at: [Link]

-

Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method. Available at: [Link]

-

PubMed. (2016). New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of poly(ethylene glycol) acrylate (PEGA) copolymers for application as polymeric phase change materials (PCMs). Available at: [Link]

-

PubMed. (2016). Synthesis of Degradable Poly[(Ethylene Glycol)-co-(Glycolic Acid)] via the Post-Polymerization Oxyfunctionalization of Poly(Ethylene Glycol). Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of pure PVA, pure PEG, and pure PPG polymer solutions. Available at: [Link]

-

ResearchGate. (n.d.). GPC - Gel Permeation Chromatography. Available at: [Link]

-

Chemical & Pharmaceutical Bulletin. (n.d.). Structural Study of PLGA [Copoly (DL-Lactic/Glycolic Acid)], a Biodegradable Polymer for Parenteral Sustained Release Preparatio. Available at: [Link]

-

PubMed. (n.d.). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)-Based Hydrogel for Biomedical Applications. Available at: [Link]

-

PubMed. (2000). Synthesis, characterization and protein adsorption behaviors of PLGA/PEG di-block co-polymer blend films. Available at: [Link]

-

ResearchGate. (n.d.). The thermogravimetric analysis (TGA) thermograms of the thermal stability of the PLA homo- and PLGA co-polymers with different chemical compositions. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Characterisation of PLA-CO-PEG Copolymers. Available at: [Link]

-

ResearchGate. (n.d.). The FTIR spectra of (A) PEGMA and (B) P(PBA)-g- P(PEG). Available at: [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]

-

National Institutes of Health. (2023). Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of commercial PLGAs by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and protein adsorption behaviors of PLGA/PEG di-block co-polymer blend films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of the Effect of PLGA Co-polymers and PEG on the Formation and Characteristics of PLGA-PEG-PLGA Co-block Polymer Using Statistical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. Influence of polymerisation conditions on the kinetics of poly(lactic-co-glycolic acid)-b-poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) triblock synthesis and the occurrence of transesterification side reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. aimplas.net [aimplas.net]

- 14. youtube.com [youtube.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Properties of Poly (Lactic-co-Glycolic Acid) and Progress of Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Materials in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tainstruments.com [tainstruments.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Solubility of Ethane-1,2-diol;2-hydroxyacetic acid Copolymers in Organic Solvents: A Comprehensive Guide